Dimethyl sulfide borane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of dimethyl sulfide borane involves the combination of borane-dimethyl sulfide complex with catalytic sodium tetrahydroborate, demonstrating an efficient and selective reduction process for α-hydroxy esters. This method provides a versatile chiral building block from (S)-(-)-malic acid, highlighting the compound's importance in the synthesis of complex organic molecules (S. Saito et al., 1984).

Molecular Structure Analysis

The molecular structure of dimethyl sulfide adducts of mono- and bis(pentafluorophenyl)borane has been extensively studied, revealing that these compounds undergo facile exchange of hydride and pentafluorophenyl ligands. Structural characterization of these adducts provides insights into their stability and reactivity, which are crucial for understanding their behavior in chemical reactions (Anna-Marie Fuller et al., 2010).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including radical chain homolytic substitution reactions with N-heterocyclic carbene boranes and disulfides. These reactions produce diverse NHC-boryl monosulfides and disulfides, indicating the compound's role in facilitating complex chemical transformations (Xiangcheng Pan et al., 2013).

Physical Properties Analysis

The gas-phase molecular structure of dimethyl sulfide has been investigated through electron diffraction, providing detailed information about its structure parameters such as distances and angles. This information is essential for understanding the physical properties of DMSB and its interactions in various chemical environments (T. Iijima et al., 1977).

Wissenschaftliche Forschungsanwendungen

Selective Reduction of α-Hydroxy Esters : The borane-dimethyl sulfide complex is effective as a selective reducing agent in the presence of catalytic sodium tetrahydroborate for α-hydroxy esters, providing a versatile chiral building block for four-carbon backbone compounds (Saitô et al., 1984).

Synthesis and Structure of Adducts : This complex is involved in the synthesis and structural characterization of mono- and bis(pentafluorophenyl)borane adducts (Fuller et al., 2010).

Hydroboration Applications : It is used in the formation of borane and chloroborane adducts with organic sulfides for hydroboration, offering a stable and efficient medium for such reactions (Zaidlewicz et al., 2000).

Radical Chain Homolytic Substitution Reactions : Dimethyl sulfide borane plays a role in radical chain homolytic substitution reactions involving N-heterocyclic carbene boranes and disulfides (Pan et al., 2013).

Synthesis of Monochloroborane-Dimethyl Sulphide Complex : It is used in the novel synthesis of monochloroborane–dimethyl sulphide, which is then employed for the production of dialkylchloroboranes through the hydroboration of alkenes (Paget & Smith, 1980).

Mediator in Hydroboration : It serves as a mediator in the stoichiometric hydroboration of alk-1-yne with pinacolborane, facilitating the process at room temperature (Hoshi et al., 2007).

Field Determination of Dimethyl Sulfoxide : The complex is used in a procedure for the determination of dimethyl sulfoxide in natural waters (Simó et al., 1996).

Reduction of β-Keto Amides : It allows for the partial reduction of β-keto amides to syn-β-hydroxyamides (Bartoli et al., 2001).

Formation Reaction of Pentaborane(9) : It is involved in the reaction process leading to the formation of pentaborane(9) (Ishii & Kodama, 1990).

Hydroboration Using Water-Soluble Sulfide Borane Acceptors : The borane-dimethyl sulfide complex is used in creating new, water-soluble sulfide borane acceptors for hydroboration (Brown et al., 2001).

Wirkmechanismus

Target of Action

Dimethyl Sulfide Borane, also known as Borane-Dimethyl Sulfide (BMS), is a complexed borane reagent . It primarily targets unsaturated bonds in organic compounds during hydroboration reactions . The compound is used for the preparation of organoborane compounds, which are key intermediates in organic synthesis .

Mode of Action

BMS acts as a mediator for hydroboration reactions . In these reactions, the dimethyl sulfide dissociates in situ, liberating diborane, which rapidly adds to the unsaturated bonds . This interaction results in the formation of organoborane compounds .

Biochemical Pathways

The primary biochemical pathway affected by BMS is the hydroboration reaction pathway . Boranes add to alkenes in an anti-Markovnikov fashion and allow conversion of alkynes to the corresponding cis-alkenes . The resulting organoborane compounds serve as useful intermediates in various organic synthesis pathways .

Pharmacokinetics

It’s worth noting that bms is soluble in most aprotic solvents , which can influence its distribution and reactivity in a chemical reaction environment.

Result of Action

The primary result of BMS’s action is the formation of organoborane compounds . These compounds are useful intermediates in organic synthesis . BMS has been employed for the reduction of many functional groups. Reductions of aldehydes, ketones, epoxides, esters, and carboxylic acids give the corresponding alcohols .

Action Environment

BMS is sensitive to environmental factors. It is more stable and has higher solubility compared to other borane reagents . Its increased stability in the presence of moisture and oxygen makes it the reagent of choice for reduction . It reacts violently with water and is extremely flammable . Therefore, it must be handled with care in a controlled environment .

Safety and Hazards

Zukünftige Richtungen

BMS is now a popular choice for hydroboration reactions . It is commercially available at much higher concentrations than its tetrahydrofuran counterpart and does not require sodium borohydride as a stabilizer, which could result in undesired side reactions . Its increased stability in the presence of moisture and oxygen makes it the reagent of choice for reduction .

Eigenschaften

InChI |

InChI=1S/C2H6S.B/c1-3-2;/h1-2H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQRPQCQMGVWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

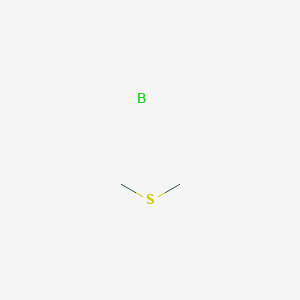

[B].CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

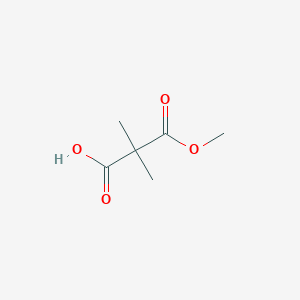

Molecular Formula |

C2H6BS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13292-87-0 | |

| Record name | Boron, trihydro[thiobis[methane]]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl sulphide--borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)